7-Fluoroquinazoline
Overview
Description
7-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazolines are known for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazoline typically involves the cyclocondensation of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethanol under reflux conditions for 24 hours. The product is then precipitated by adding water and filtered .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
7-Fluoroquinazoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Mechanism of Action
The mechanism of action of 7-Fluoroquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing cell death. The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent .
Comparison with Similar Compounds
- 6-Fluoroquinazoline
- 8-Fluoroquinazoline
- 4-Chloro-7-fluoroquinazoline
Comparison: 7-Fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other fluorinated quinazolines. For example, 6-Fluoroquinazoline is effective in treating obesity and diabetes, while 8-Fluoroquinazoline exhibits activity against human cytomegalovirus. The position of the fluorine atom significantly influences the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
7-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQOPLHSWRJKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631303 | |
Record name | 7-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-45-9 | |
Record name | 7-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,4-Dichloro-7-fluoroquinazoline?
A2: 2,4-Dichloro-7-fluoroquinazoline (C8H3Cl2FN2) exhibits a planar molecular structure. [] In the crystalline state, adjacent molecules interact through π-π stacking between their quinazoline rings. [] The distance between the centroids of these rings is 3.8476 Å. []
Q2: How do different substituents on the quinazoline ring affect the outcome of reactions with guanidine carbonate?
A3: The position of fluorine atoms on the starting benzontrile significantly influences the reaction outcome with guanidine carbonate. [] For instance, 2,3,6-trifluorobenzonitriles react with guanidine carbonate to exclusively yield 2,4-diamino-5,6-difluoroquinazoline. [] Interestingly, 3-amino-2,6-difluorobenzonitrile under similar conditions yields 5-fluoro-2,4,8-triaminoquinazoline, showcasing the impact of substituent position on reaction regioselectivity. []
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